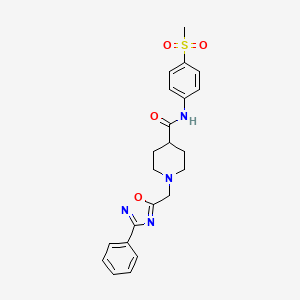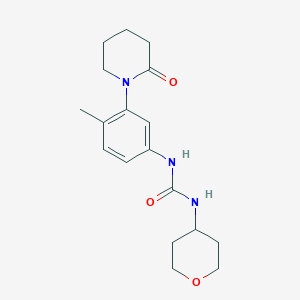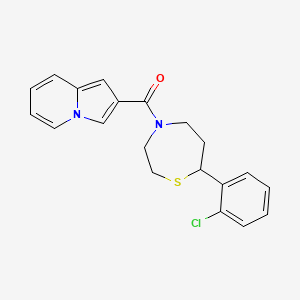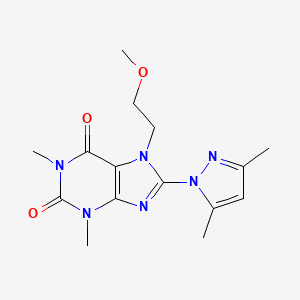
Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a compound with the molecular formula C18H14F2N2O4 and a molecular weight of 360.317 . It is also known by the registry number ZINC000005106999 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-acetylbenzofuran was treated with fluorinated aldehydes to afford corresponding fluorine-containing 1-benzofuran-2-yl-3-phenyl-prop-2-en-1-ones (chalcones). The cyclocondensation of chalcones with hydrazine hydrate under basic conditions resulted in the formation of corresponding novel fluorine-containing 3-benzofuran-2yl-5-phenyl-4,5-dihydro-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring system bearing various substituents at the C-2 position . The SMILES representation of the compound isCCOC(=O)Nc1c(oc2ccccc12)C(=O)Nc1ccc(F)c(F)c1 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.317 . The solubility of the compound in DMSO is unknown .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
One notable application of Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate and related compounds is in the synthesis of diverse heterocyclic compounds. These compounds, such as trifluoromethyl heterocycles, are synthesized using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate. These reactions, often catalyzed by rhodium(II) or copper(II), yield a variety of heterocycles, including oxazoles, thiazoles, and pyridines, showcasing the compound's utility in creating complex molecular architectures with potential applications in drug development and materials science (Honey et al., 2012).
Antimicrobial Activity
Compounds derived from this compound have been explored for their antimicrobial properties. For instance, new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives exhibit significant antimicrobial activity. These derivatives, synthesized through reactions involving ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, have shown activity against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abdel-Wahab et al., 2008).
Organic Synthesis and Characterization
This compound serves as a key precursor in organic synthesis, enabling the creation of novel compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis and characterization of novel pyrazole derivatives through 3+2 annulation methods have been reported. Such derivatives are synthesized from ethyl 2-benzylidene-3-oxobutanoate, showcasing the compound's role in facilitating complex organic reactions and the development of new chemical entities with potential biological activities (Naveen et al., 2021).
Antioxidant Properties
Research into derivatives of this compound has also highlighted their potential antioxidant properties. Studies on compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have shown promising antioxidant activities, indicating the utility of these compounds in exploring new antioxidants, which could have implications for treating oxidative stress-related diseases (Kumar et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O5/c1-2-29-18(27)10-9-17(26)25-19-13-5-3-4-6-16(13)30-20(19)21(28)24-12-7-8-14(22)15(23)11-12/h3-8,11H,2,9-10H2,1H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKAVCKHGUINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2748296.png)


![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)



![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)

![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)
![N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748307.png)

